Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate
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Overview
Description
Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate is a complex organic compound with the molecular formula C25H22O3 This compound is characterized by a cyclopentane ring substituted with two phenyl groups and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Benzyl 5-oxo-2,3-diphenyl-cyclopentane-1-carboxylate:
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Thiazole Derivatives: Known for their wide spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness: this compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
CAS No. |
1772-60-7 |
---|---|
Molecular Formula |
C25H22O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C25H22O3/c26-22-16-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)24(22)25(27)28-17-18-10-4-1-5-11-18/h1-15,21,23-24H,16-17H2 |
InChI Key |
DKRWSCHASXIAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1=O)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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